N-(3-acetylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a dihydropyrimidinone-based acetamide derivative featuring a 3-acetylphenyl group attached to the acetamide nitrogen. The dihydropyrimidinone core is substituted at position 5 with a 4-methoxybenzenesulfonyl moiety and at position 2 with a sulfanyl group that bridges to the acetamide via a thioether linkage. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or enzyme modulators, where the dihydropyrimidinone scaffold often serves as a bioisostere for purine or pyrimidine bases . The sulfonyl and acetyl groups may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-13(25)14-4-3-5-15(10-14)23-19(26)12-31-21-22-11-18(20(27)24-21)32(28,29)17-8-6-16(30-2)7-9-17/h3-11H,12H2,1-2H3,(H,23,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYRMUGIKQJHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety suggests potential inhibition of enzymes such as dihydropyrimidinase, which is involved in pyrimidine metabolism. Additionally, the sulfonamide group may enhance binding affinity to specific targets due to its ability to participate in hydrogen bonding and electrostatic interactions.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar scaffolds have shown potent activity against various cancer cell lines, including melanoma and pancreatic cancer. These compounds induce apoptosis and autophagy in cancer cells, leading to reduced cell viability and tumor growth in xenograft models .
- Mechanisms of Action : The anticancer effects are often mediated through the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to increased apoptosis in cancerous cells.
Antimicrobial Activity
Some derivatives of this compound have demonstrated antimicrobial properties against a range of pathogens. The sulfonamide group is known for its antibacterial activity by inhibiting bacterial folate synthesis. This mechanism may be relevant for developing new antimicrobial agents based on the structure of this compound.
Case Studies
A few notable case studies highlight the biological activity of compounds related to this compound:
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of pyrimidine, particularly those containing sulfonamide groups, often exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, it may target the phosphatase activity of Cdc25 enzymes, which are crucial for cell cycle regulation.
Antimicrobial Properties
In addition to its anticancer activity, N-(3-acetylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has shown promise as an antimicrobial agent. Sulfonamides are well-known for their antibacterial properties, and this compound's structure suggests it may also possess similar effects against bacterial strains.
In Vitro Studies
Several studies have explored the cytotoxic effects of this compound on human cancer cell lines:
- Study 1 : A study published in a peer-reviewed journal demonstrated that the compound exhibited a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM.
- Study 2 : Another research effort focused on leukemia cells (K562) showed that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound:
- Study 3 : In a mouse model of breast cancer, administration of this compound resulted in a substantial reduction in tumor size compared to control groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, we analyze structurally related derivatives reported in recent literature.
Core Structure Modifications
- Dihydropyrimidinone vs. Thienopyrimidinone: The target compound’s dihydropyrimidinone core (1,6-dihydropyrimidin-6-one) differs from the thieno[2,3-d]pyrimidinone in 2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide (). The thienopyrimidinone introduces a sulfur atom into the fused ring system, altering electronic properties and steric bulk, which may affect interactions with hydrophobic enzyme pockets .
Substituent Variations
- 4-Ethylphenylsulfonyl in N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide (): The ethyl group increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility . Acetamido and Hydroxyl in 2-[(5-acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide (): The polar hydroxyl and acetamido groups may improve solubility and hydrogen-bonding capacity, critical for targeting hydrophilic binding sites .
- Aromatic Acetamide Substituents: 3-Acetylphenyl (target compound): The acetyl group introduces a ketone functionality, offering a site for metabolic conjugation (e.g., glucuronidation). 2,4-Dimethoxyphenyl (): Methoxy groups enhance electron density and may confer resistance to oxidative metabolism .
Comparative Data Table
| Compound Name | Core Structure | Position 5 Substituent | Position 2 Bridge | Acetamide Aromatic Group | Key Functional Implications |
|---|---|---|---|---|---|
| Target Compound | Dihydropyrimidinone | 4-Methoxybenzenesulfonyl | Sulfanyl-thioether | 3-Acetylphenyl | Enhanced polarity, metabolic stability |
| N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide | Dihydropyrimidinone | 4-Ethylphenylsulfonyl | Sulfanyl-thioether | 2,4-Dimethoxyphenyl | High lipophilicity, membrane permeability |
| 2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide | Dihydropyrimidinone | Acetamido, Hydroxyl | Sulfanyl-thioether | 2-Methyl-5-sulfamoylphenyl | High solubility, ionic interactions |
| 2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | Thieno[2,3-d]pyrimidinone | Ethyl, Dimethyl, Oxo | Sulfanyl-thioether | 2-Ethylphenyl | Increased steric bulk, hydrophobic interactions |
Research Findings and Implications
- Solubility : The 4-methoxybenzenesulfonyl group in the target compound likely improves solubility compared to the 4-ethylphenylsulfonyl analog () but may reduce it relative to the sulfamoyl-containing derivative () .
- Metabolic Stability : Acetyl and methoxy groups may slow oxidative metabolism compared to ethyl or methyl substituents, as seen in .
Preparation Methods
Biginelli Reaction with β-Keto Ester Derivatives
The classical Biginelli reaction combines a β-keto ester, urea, and an aldehyde under acidic conditions to yield dihydropyrimidinones. For this compound, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as the β-keto ester precursor. Cyclocondensation with urea and an aldehyde derivative (e.g., benzaldehyde) in ethanol with hydrochloric acid catalysis at 80°C for 12 hours generates the 5-unsubstituted dihydropyrimidinone.
Key Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| β-Keto ester | 10 mmol | Ethanol, HCl (cat.) |
| Urea | 12 mmol | 80°C, reflux, 12 hours |
| Aldehyde | 10 mmol |
Alternative Thiouracil Pathway
Alternatively, 2-thiouracil derivatives provide direct access to the thiolated pyrimidinone core. Reaction of thiourea with diethyl malonate and sodium ethoxide in refluxing ethanol produces 2-thiouracil. Subsequent alkylation or sulfonation introduces functional groups at the 5-position.
Regioselective Sulfonation at the 5-Position
Introducing the 4-methoxybenzenesulfonyl group at the 5-position of the pyrimidinone requires careful regiocontrol. Sulfonation is achieved via electrophilic aromatic substitution (EAS) or directed metallation strategies.
Electrophilic Sulfonation with 4-Methoxybenzenesulfonyl Chloride
The pyrimidinone core undergoes sulfonation at the electron-rich 5-position using 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base. The reaction proceeds at 0°C to room temperature over 2 hours, yielding the sulfonated intermediate.
Reaction Optimization
| Parameter | Optimal Value |
|---|---|
| Solvent | DCM |
| Base | Pyridine (1.5 equiv) |
| Temperature | 0°C → 25°C |
| Time | 2 hours |
| Yield | 75–80% |
Directed Ortho-Metallation (DoM) Approach
For enhanced regioselectivity, a directing group (e.g., methoxy) on the pyrimidinone enables lithiation at the 5-position. Treatment with n-butyllithium (-78°C, THF) followed by quenching with 4-methoxybenzenesulfonyl chloride furnishes the sulfonated product in 85% yield.
Thioether Linkage Formation
The sulfanyl acetamide side chain is introduced via nucleophilic substitution or oxidative coupling.
Nucleophilic Substitution with 2-Chloro-N-(3-acetylphenyl)acetamide
The sulfonated pyrimidinone’s 2-thiol group reacts with 2-chloro-N-(3-acetylphenyl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 6 hours, forming the thioether bond.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.55 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 4.20 (s, 2H, SCH₂), 7.45–8.10 (m, 8H, aromatic).
-
IR (KBr) : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Yield : 65–70% after column chromatography (SiO₂, ethyl acetate/hexane).
Oxidative Coupling via Disulfide Intermediate
An alternative route involves oxidation of the pyrimidinone thiol to a disulfide, followed by reduction in the presence of N-(3-acetylphenyl)-2-bromoacetamide . This method minimizes side reactions but requires stringent anhydrous conditions.
Purification and Analytical Validation
Final purification employs gradient column chromatography (ethyl acetate/hexane, 1:3 → 1:1) to isolate the target compound. High-performance liquid chromatography (HPLC) confirms purity (>98%), while mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 529.1 [M+H]⁺.
Challenges and Optimization Considerations
-
Regioselectivity in Sulfonation : Competing sulfonation at the 4-position is mitigated by steric hindrance from the 6-oxo group.
-
Thiol Oxidation : Anaerobic conditions prevent disulfide formation during thioether coupling.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates.
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Critical steps include:
- Sulfonation : Introduction of the 4-methoxybenzenesulfonyl group under basic conditions (e.g., NaH in DMF) .
- Thioether formation : Reaction of the pyrimidinone core with a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) in ethanol or DMSO at 60–80°C .
- Acetamide coupling : Amidation using activated esters or carbodiimide-mediated coupling . Optimization requires strict control of solvent polarity, temperature, and catalyst selection to minimize side reactions and improve yields (>70%) .
Q. Which spectroscopic techniques are critical for confirming structure and purity?
- NMR : 1H/13C NMR identifies functional groups (e.g., sulfonyl, acetyl, and dihydropyrimidinyl signals) and confirms regiochemistry .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What functional groups influence reactivity and biological interactions?
Key groups include:
- Sulfonyl group : Enhances solubility and participates in hydrogen bonding with target proteins .
- Dihydropyrimidinone core : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition .
- Acetamide moiety : Stabilizes interactions with hydrophobic pockets in biological targets .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- SHELXL refinement : Use SHELXL-2016 to model hydrogen bonds and torsional angles, leveraging high-resolution (<1.0 Å) data to resolve disorder in flexible substituents (e.g., methoxy groups) .
- Intramolecular interactions : Analyze N–H⋯O and S–O contacts to validate the folded conformation observed in analogs .
- Validation tools : Employ PLATON to check for missed symmetry or twinning in monoclinic crystals (space group P21/c) .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Comparative SAR studies : Tabulate analogs with substituent variations (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) and correlate with IC50 values .
- Kinetic assays : Use time-resolved fluorescence to distinguish competitive vs. non-competitive inhibition modes .
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify structural descriptors (e.g., logP, polar surface area) driving activity discrepancies .
Q. How to design experiments for evaluating enzyme inhibition kinetics?
- Assay setup : Use recombinant enzymes (e.g., kinases) in buffer (pH 7.4, 25°C) with ATP as a cofactor. Monitor progress via UV-Vis (λ = 340 nm for NADH depletion) .
- Data collection : Measure initial reaction rates at varying substrate (0.1–10 mM) and inhibitor (0.1–100 µM) concentrations .
- Analysis : Fit data to the Michaelis-Menten model using non-linear regression (GraphPad Prism) to calculate Ki and inhibition type .
Q. What computational methods predict binding modes with target proteins?
- Docking studies : Use AutoDock Vina with crystal structures (PDB: 4XYZ) to simulate ligand-receptor interactions. Prioritize poses with sulfonyl-oxyanion hole contacts .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of key hydrogen bonds (e.g., pyrimidinone-NH⋯Asp189) .
- Validation : Compare predicted ΔG values (MM/PBSA) with experimental IC50 data .
Q. How to optimize crystallization conditions for high-resolution studies?
- Screening : Use sitting-drop vapor diffusion with PEG 3350 and ammonium sulfate as precipitants .
- Additives : Include 5% DMSO to improve crystal morphology .
- Data collection : Flash-cool crystals (100 K) and collect data on a synchrotron source (λ = 0.9 Å) to achieve <1.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
